molecular formula C14H16N2OS2 B2822432 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338393-02-5

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine

Cat. No. B2822432
CAS RN: 338393-02-5
M. Wt: 292.42
InChI Key: NNULEIYGHDBJHH-UHFFFAOYSA-N
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Description

“4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” are not available, thiazole compounds are known to undergo various types of reactions. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Future Directions

The future directions for “4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine” could involve further exploration of its potential biological activities and applications. Thiazole compounds have been found to exhibit a wide range of biological activities, making them promising candidates for drug development .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, from antioxidant effects to antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result in a wide range of molecular and cellular changes.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNULEIYGHDBJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325649
Record name 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

338393-02-5
Record name 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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